Spirostan-3-ol

Beschreibung

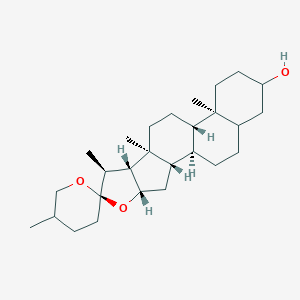

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2S,4S,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16?,17-,18?,19?,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBQZIIUCVWOCD-NRBCCYJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCC(C5)O)C)C)O[C@]16CCC(CO6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82597-74-8 | |

| Record name | Sarsasapogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082597748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Spirostan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Spirostan-3-ol and its glycosidic derivatives, collectively known as spirostanol (B12661974) saponins (B1172615). This document details the primary plant sources, presents quantitative data on their prevalence, outlines comprehensive experimental protocols for their extraction and analysis, and includes visualizations of key pathways and workflows.

Principal Natural Sources of this compound Glycosides

This compound and its glycosides are predominantly found in the plant kingdom, distributed across several families and genera. These compounds are of significant interest due to their diverse biological activities, including antifungal, cytotoxic, and anti-inflammatory properties. The major plant families rich in these compounds include Asparagaceae, Melanthiaceae, and Amaryllidaceae.

Key genera and species identified as significant sources are detailed below:

-

Genus Trillium : Species such as Trillium tschonoskii are known to contain a variety of spirostanol glycosides.

-

Genus Helleborus : Helleborus thibetanus is another notable source of these compounds.

-

Genus Allium : Various Allium species, including Allium porrum (leek) and Allium macrostemon, are rich in spirostanol saponins. The total saponin (B1150181) content can vary significantly, with roots of Allium nigrum containing up to 19.38 mg/g dry weight[1].

-

Genus Dracaena : Several species within this genus are known to produce spirostanol glycosides[2][3][4][5].

-

Genus Paris : Paris polyphylla is a well-documented source of diverse spirostanol saponins.

-

Genus Ypsilandra : Ypsilandra thibetica is a source of unique spirostanol saponins.

-

Genus Solanum : Species like Solanum hispidum have been found to contain antimycotic spirostanol saponins.

-

Genus Tupistra : Tupistra chinensis is a source of polyhydroxylated spirostanol saponins.

-

Genus Convallaria : Convallaria majalis (Lily of the Valley) contains various spirostanol saponins.

-

Genus Tribulus : Tribulus terrestris is a well-known medicinal plant containing both furostanol and spirostanol saponins.

Quantitative Data on Spirostanol Saponin Content

The concentration of spirostanol saponins varies considerably depending on the plant species, the part of the plant used, geographical location, and extraction method. The following tables summarize available quantitative data from the literature.

Table 1: Total Saponin Content in Selected Allium Species

| Plant Species | Plant Part | Total Saponin Content (mg/g DW) | Reference |

| Allium nigrum | Roots | 19.38 | |

| Allium nigrum | Bulbs | 15.65 | |

| Allium nigrum | Leaves | 10.48 | |

| Garlic (average) | Dry Roots | 14.49 |

Table 2: Yield of Specific Spirostanol Saponins from Paris polyphylla

| Compound | Extraction Method | Yield (mg/g) | Reference |

| Polyphyllin VII | Microwave-Assisted Extraction (MAE) | 5.66 | |

| Polyphyllin I | Microwave-Assisted Extraction (MAE) | 15.4 | |

| Polyphyllin VII | Solvent Extraction (SE) | 2.45 | |

| Polyphyllin I | Solvent Extraction (SE) | 6.31 | |

| Polyphyllin VII (purified) | MAE-CCC | 4.73 | |

| Gracillin (purified) | MAE-CCC | 2.87 | |

| Dioscin (purified) | MAE-CCC | 6.13 | |

| Polyphyllin I (purified) | MAE-CCC | 6.8 |

Table 3: Saponin and Diosgenin Content in Tribulus terrestris

| Component | Plant Part | Yield (%) | Reference |

| Total Saponin | Aerial Parts | 7.38 | |

| Diosgenin in Saponin Fraction | Aerial Parts | 0.51 |

Experimental Protocols

Extraction of Spirostanol Saponins

The following is a generalized protocol for the extraction of spirostanol saponins from plant material, based on common methodologies.

-

Preparation of Plant Material : Air-dry the plant material (e.g., rhizomes, leaves, whole plant) at room temperature and grind it into a fine powder.

-

Initial Extraction :

-

Macerate the powdered plant material with 70-80% ethanol (B145695) or methanol (B129727) at room temperature. The solid-to-solvent ratio typically ranges from 1:10 to 1:20 (w/v).

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction, though this may degrade thermolabile compounds.

-

Microwave-assisted extraction (MAE) can also be employed for a more rapid extraction with higher yields.

-

-

Solvent Removal : Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning :

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) or dichloromethane, and finally n-butanol. The spirostanol saponins will predominantly partition into the n-butanol fraction.

-

-

Drying : Evaporate the n-butanol fraction to dryness to yield the crude saponin extract.

Isolation and Purification of Spirostanol Saponins

-

Column Chromatography :

-

Subject the crude saponin extract to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of chloroform-methanol or chloroform-methanol-water.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing compounds with similar Rf values.

-

-

Further Purification :

-

Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, or reversed-phase C18 columns.

-

Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Quantification of this compound and its Glycosides

-

Acid Hydrolysis (for aglycone quantification) :

-

Hydrolyze a known amount of the extract or purified saponin with an acid (e.g., 2M HCl or H₂SO₄) in a solvent like methanol or aqueous isopropanol (B130326) at elevated temperatures (e.g., 100°C) for several hours.

-

Neutralize the reaction mixture and extract the aglycone (e.g., diosgenin, a common spirostanol aglycone) with a non-polar solvent like n-hexane or chloroform.

-

-

Chromatographic Analysis :

-

High-Performance Liquid Chromatography (HPLC) :

-

Use a reversed-phase C18 column.

-

Employ a mobile phase gradient of acetonitrile (B52724) and water, often with a modifier like formic acid.

-

Detection can be done using a UV detector or an Evaporative Light Scattering Detector (ELSD).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

This technique is particularly useful for the analysis of the aglycone after hydrolysis.

-

Derivatization of the hydroxyl groups may be necessary to improve volatility.

-

The mass spectrometer provides structural information and allows for quantification.

-

-

Structural Elucidation

The structure of isolated spirostanol saponins is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

1H NMR : Gives information about the proton environment.

-

13C NMR : Shows the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC) : Used to establish the connectivity of protons and carbons, and to determine the structure of the aglycone and the sequence and linkage of the sugar moieties.

-

Visualizations

Biosynthetic Pathway of Spirostanol Saponins

The biosynthesis of spirostanol saponins in plants is a complex process that starts from cholesterol. The following diagram illustrates a simplified biosynthetic pathway.

Caption: Simplified biosynthetic pathway of spirostanol saponins.

Experimental Workflow for Extraction and Isolation

The following diagram outlines the general workflow for the extraction and isolation of spirostanol saponins from plant material.

Caption: General workflow for spirostanol saponin extraction and isolation.

References

The Biosynthesis of Spirostan-3-ol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirostan-3-ols, a class of steroidal sapogenins, form the core structure of many bioactive saponins (B1172615) with significant pharmacological applications. Understanding their biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds. This technical guide provides an in-depth overview of the spirostan-3-ol biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. It includes summarized quantitative data on enzyme kinetics, detailed experimental protocols for key enzymatic assays, and visualizations of the metabolic pathway and experimental workflows to facilitate comprehension and further research in this field.

Introduction

Spirostan-3-ols are a prominent group of C27 steroidal compounds characterized by a spiroketal side chain. They are derived from the cyclization of a furostanol precursor, which itself originates from the extensive modification of a sterol backbone. The biosynthesis of these complex molecules is a multi-step process involving enzymes from the cytochrome P450 (CYP) and UDP-glycosyltransferase (UGT) superfamilies. This guide will elucidate the core pathway leading to the formation of this compound, providing a technical resource for researchers in plant biochemistry, natural product chemistry, and drug development.

The Core Biosynthesis Pathway

The biosynthesis of this compound can be broadly divided into three main stages:

-

Formation of the Sterol Precursor: The pathway initiates with the biosynthesis of the sterol precursor, typically cholesterol or β-sitosterol. This occurs via the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the basic C5 isoprene (B109036) units that are sequentially assembled to form the C30 triterpenoid, 2,3-oxidosqualene (B107256). Cyclization of 2,3-oxidosqualene by cycloartenol (B190886) synthase, followed by a series of enzymatic modifications, leads to the formation of cholesterol and other phytosterols.

-

Hydroxylation of the Sterol Backbone: The sterol precursor undergoes a series of regio- and stereospecific hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. Key hydroxylation steps for the formation of the spirostanol (B12661974) skeleton typically occur at the C-16, C-22, and C-26 positions of the cholesterol side chain.

-

Glycosylation and Cyclization: Following hydroxylation, the modified sterol is often glycosylated at the C-3 position by UDP-glycosyltransferases (UGTs). A subsequent glycosylation at the C-26 hydroxyl group, followed by the enzymatic or spontaneous removal of the C-26 glucose moiety, leads to the cyclization of the side chain to form the characteristic spiroketal structure of spirostanols. The final structure is a this compound aglycone, which can be further glycosylated to form various saponins.

Visualizing the Biosynthesis Pathway

Key Enzymes and Quantitative Data

The biosynthesis of this compound is orchestrated by a series of enzymes, primarily from the Cytochrome P450 and UDP-glycosyltransferase families. While comprehensive kinetic data for all enzymes in this pathway across different plant species are not yet available, studies on model plants and related pathways provide valuable insights.

| Enzyme Class | Enzyme Example | Substrate(s) | Product(s) | Km | kcat | kcat/Km (s⁻¹M⁻¹) | Plant Source | Reference |

| Cytochrome P450 | CYP90B1 (Steroid C-22 Hydroxylase) | Campesterol | 22-hydroxycampesterol | 1.3 µM | 0.042 s⁻¹ | 3.2 x 10⁴ | Arabidopsis thaliana | [1] |

| Cholesterol | 22-hydroxycholesterol | 0.8 µM | 0.051 s⁻¹ | 6.4 x 10⁴ | Arabidopsis thaliana | [1] | ||

| Campestanol | 6-deoxocathasterone | 5.2 µM | 0.005 s⁻¹ | 9.6 x 10² | Arabidopsis thaliana | [1] | ||

| UDP-Glycosyltransferase | UGT80A40 (Sterol 3-O-β-glucosyltransferase) | Diosgenin | Diosgenin 3-O-glucoside | 6.1 ± 0.7 µM | - | - | Paris polyphylla | [2] |

| UGT80A41 (Sterol 3-O-β-glucosyltransferase) | Diosgenin | Diosgenin 3-O-glucoside | 5.9 ± 0.5 µM | - | - | Paris polyphylla | [2] | |

| UGT73C10 | Oleanolic acid | 3-O-β-D-Glc oleanolic acid | 11.2 ± 1.6 µM | - | - | Barbarea vulgaris | ||

| UGT73C11 | Oleanolic acid | 3-O-β-D-Glc oleanolic acid | 10.4 ± 1.2 µM | - | - | Barbarea vulgaris |

Note: Data for enzymes directly leading to a generic this compound from cholesterol are limited. The provided data are for enzymes involved in related steroidal saponin (B1150181) biosynthetic pathways, offering a comparative basis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of Plant Cytochrome P450s

This protocol describes a general workflow for the production of recombinant plant P450 enzymes in E. coli for subsequent in vitro characterization.

Methodology:

-

Gene Cloning: The full-length cDNA of the target P450 is cloned into a suitable bacterial expression vector, such as pCW, often with an N-terminal modification to enhance expression and a C-terminal His-tag for purification.

-

Transformation and Expression: The expression vector is transformed into a competent E. coli strain. A culture is grown to an optimal density (OD600 ≈ 0.6-0.8) at 37°C, and then protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 28°C) for an extended period (e.g., 24-48 hours) to promote proper folding.

-

Cell Lysis and Membrane Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is then subjected to ultracentrifugation to pellet the membrane fraction containing the P450 enzyme.

-

Solubilization and Purification: The membrane pellet is resuspended and solubilized using a detergent like sodium cholate. The solubilized protein is then purified using affinity chromatography, such as Nickel-NTA chromatography for His-tagged proteins.

-

Characterization: The purity and concentration of the P450 enzyme are determined by SDS-PAGE and CO-difference spectroscopy, respectively.

In Vitro Reconstitution of P450-mediated Hydroxylation

This protocol outlines the setup of an in vitro reaction to assess the catalytic activity of a purified plant P450 enzyme.

Reaction Components:

-

Purified P450 enzyme

-

NADPH-cytochrome P450 reductase

-

Substrate (e.g., cholesterol, β-sitosterol) dissolved in a suitable solvent (e.g., acetone)

-

NADPH

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Phospholipids (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) to reconstitute the membrane environment

Procedure:

-

A reaction mixture is prepared containing the reaction buffer, phospholipids, P450 reductase, and the purified P450 enzyme.

-

The mixture is pre-incubated to allow for the reconstitution of the enzymatic system.

-

The substrate is added to the reaction mixture.

-

The reaction is initiated by the addition of NADPH.

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

-

The products are extracted with the organic solvent, dried, and redissolved in a suitable solvent for analysis by GC-MS or LC-MS.

UDP-Glycosyltransferase (UGT) Activity Assay

This protocol describes a common method for determining the activity of a UGT involved in saponin biosynthesis.

Reaction Components:

-

Purified recombinant UGT enzyme

-

Aglycone substrate (e.g., diosgenin, a this compound)

-

UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

MgCl₂

Procedure:

-

A reaction mixture is prepared containing the buffer, MgCl₂, the aglycone substrate, and the purified UGT enzyme.

-

The reaction is initiated by the addition of the UDP-sugar donor.

-

The mixture is incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

The reaction is terminated by adding an organic solvent like methanol.

-

The mixture is centrifuged to pellet the precipitated protein.

-

The supernatant is analyzed by HPLC or LC-MS to identify and quantify the glycosylated product.

Regulatory Mechanisms

The biosynthesis of spirostan-3-ols and their glycosides is tightly regulated within the plant. This regulation can occur at multiple levels:

-

Transcriptional Regulation: The expression of genes encoding key biosynthetic enzymes, such as P450s and UGTs, is often regulated by transcription factors. These transcription factors can be responsive to developmental cues and environmental stimuli.

-

Hormonal Regulation: Plant hormones, particularly jasmonic acid and salicylic (B10762653) acid, have been shown to play a role in regulating the biosynthesis of steroidal saponins.

-

Subcellular Compartmentation: The enzymes involved in the early stages of the pathway (MVA and MEP pathways) are located in different cellular compartments (cytosol and plastids, respectively), requiring the transport of intermediates. The later steps, involving P450s, are typically localized to the endoplasmic reticulum.

Conclusion

The biosynthesis of this compound in plants is a complex and highly regulated metabolic pathway. While the general framework of the pathway has been established, further research is needed to fully elucidate all the enzymatic steps and their regulation in various plant species. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to unravel the intricacies of spirostanol biosynthesis and for professionals in the field of drug development seeking to harness the pharmacological potential of these natural products through metabolic engineering and synthetic biology approaches. The continued exploration of this pathway holds significant promise for the sustainable production of valuable steroidal saponins.

References

- 1. Arabidopsis CYP90B1 catalyses the early C-22 hydroxylation of C27, C28 and C29 sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unraveling the serial glycosylation in the biosynthesis of steroidal saponins in the medicinal plant Paris polyphylla and their antifungal action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Spirostan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirostan-3-ol, a class of steroidal sapogenins, represents a critical scaffold in natural product chemistry and drug discovery. These compounds, isolated from various plant sources, have garnered significant attention for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its prominent stereoisomers, sarsasapogenin (B1680783) and tigogenin (B51453). Detailed experimental protocols for isolation and biological evaluation are presented, alongside an exploration of the key signaling pathways implicated in their mechanism of action. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound-based therapeutics.

Physical and Chemical Properties

The physical and chemical properties of this compound can vary depending on the stereochemistry at positions 3, 5, and 25. The data presented below is a compilation for common isomers, including sarsasapogenin ((3β,5β,25S)-Spirostan-3-ol) and tigogenin ((3β,5α,25R)-Spirostan-3-ol).

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₄O₃ | [1][2] |

| Molecular Weight | 416.6 g/mol | [1][2] |

| Melting Point | 200 - 201.5 °C (for sarsasapogenin) | [1] |

| >187°C (dec.) | [3] | |

| Solubility | Soluble in ethanol (B145695), DMSO, and other organic solvents. | [3][4] |

| DMSO: 4.2 mg/mL (10.08 mM) with sonication and heating. | ||

| Ethanol: 5 mg/mL (12 mM) with sonication and heating. | [5] | |

| XLogP3-AA | 6.5 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 416.32904526 Da | |

| Appearance | Colorless needle-shaped crystals or white powder. | [3][4] |

Spectroscopic Data

The ¹³C NMR chemical shifts provide a detailed fingerprint of the carbon skeleton. The following table provides assigned chemical shifts for sarsasapogenin in CDCl₃.

| Carbon Atom | Chemical Shift (ppm) |

| 1 | 37.2 |

| 2 | 31.6 |

| 3 | 71.8 |

| 4 | 38.2 |

| 5 | 44.9 |

| 6 | 28.7 |

| 7 | 32.2 |

| 8 | 35.2 |

| 9 | 54.5 |

| 10 | 35.6 |

| 11 | 21.1 |

| 12 | 39.8 |

| 13 | 40.8 |

| 14 | 56.4 |

| 15 | 31.9 |

| 16 | 80.9 |

| 17 | 62.8 |

| 18 | 16.3 |

| 19 | 19.4 |

| 20 | 41.7 |

| 21 | 14.7 |

| 22 | 109.3 |

| 23 | 31.4 |

| 24 | 28.8 |

| 25 | 30.3 |

| 26 | 66.9 |

| 27 | 17.1 |

(Data derived from studies on sarsasapogenin)

The ¹H NMR spectrum provides information on the proton environment within the molecule. Key chemical shifts for sarsasapogenin in CDCl₃ are summarized below.

| Proton(s) | Chemical Shift (ppm) | Multiplicity |

| H-3 | 3.58 | m |

| H-16 | 4.40 | m |

| H-26 | 3.38, 3.48 | m |

| Me-18 | 0.98 | s |

| Me-19 | 0.80 | s |

| Me-21 | 0.97 | d |

| Me-27 | 0.79 | d |

(Data derived from studies on sarsasapogenin)

Electron impact mass spectrometry (EI-MS) of spirostanols reveals characteristic fragmentation patterns. The molecular ion peak [M]⁺ is often observed. Key fragmentations involve the cleavage of the spiroketal side chain. Common fragments arise from the cleavage of the E-ring.

Experimental Protocols

Isolation of Sarsasapogenin from Anemarrhena asphodeloides

This protocol details a standard procedure for the extraction and hydrolysis of sarsasapogenin from its natural source.

1. Extraction:

-

1 kg of dried, powdered rhizomes of Anemarrhena asphodeloides is refluxed with 10 L of 95% ethanol for 2 hours.

-

The extraction process is repeated twice.

-

The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

2. Acid Hydrolysis:

-

The crude extract is suspended in 2 M sulfuric acid in 50% ethanol.

-

The mixture is heated at reflux for 4 hours to hydrolyze the saponin (B1150181) glycosides.

-

After cooling, the reaction mixture is neutralized with sodium carbonate.

3. Purification:

-

The resulting precipitate, containing the crude sapogenins, is filtered, washed with water, and dried.

-

The crude product is then recrystallized from ethanol or acetone (B3395972) to yield purified sarsasapogenin.[6]

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Seeding:

-

Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

-

Cells are treated with various concentrations of this compound derivatives for 48 or 72 hours.

3. MTT Reagent Addition:

-

20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

-

The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

The absorbance is measured at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

Biological Activity and Signaling Pathways

Spirostanol saponins (B1172615), including derivatives of this compound, have demonstrated significant anti-tumor activity. Their mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways.

Pi3K/Akt Signaling Pathway Inhibition

Spirostanol saponins have been shown to exert anti-cancer effects by inhibiting the Phosphoinositide 3-kinase (Pi3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[1]

Intrinsic Apoptosis Pathway Induction

This compound derivatives can induce apoptosis through the mitochondria-mediated intrinsic pathway. This involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c and activation of caspases.[7][8]

Conclusion

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. This guide has provided a detailed overview of their physical and chemical characteristics, methods for their isolation and evaluation, and insights into their mechanisms of action. The provided data and protocols are intended to facilitate further research and development in this exciting field. As our understanding of the intricate biological activities of these molecules grows, so too will the opportunities for their application in medicine.

References

- 1. Sarsasapogenin | C27H44O3 | CID 92095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tigogenin | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemistry, Biosynthesis and Pharmacology of Sarsasapogenin: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. This compound, (3 alpha, 5 alpha, 25R) CAS#: 6788-40-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. (25R)-spirost-5en-3beta-ol 3-O-alpha-L-rhamnopyranosyl-(1-2)-[beta-D-glucopyranosyl-(1-4)]-beta-D-glucopyranoside | C46H76O17 | CID 52931481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (3β,25R)-spirost-5-en-3-ol | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Spirostan-3-ol Derivatives and Related Compounds

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound derivatives, a class of steroidal saponins (B1172615) with significant therapeutic potential. We will delve into their synthesis, diverse biological activities, and underlying mechanisms of action. This document is intended to serve as a technical resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key cellular pathways to facilitate further research and development in this promising area.

This compound derivatives are characterized by a spiroketal side chain attached to a steroid nucleus, with a hydroxyl group at the C-3 position being a common site for modification. The most prevalent starting material for the semi-synthesis of these compounds is diosgenin, a naturally abundant spirostanol (B12661974) extracted from yams of the Dioscorea species.

General Synthesis Workflow

The synthesis of novel this compound derivatives typically involves the modification of the C-3 hydroxyl group or transformations on the steroid's A and B rings. A common synthetic precursor is (25R)-5α-spirostan-3-one, derived from the oxidation of diosgenin.

A Technical Guide to the Biological Activity of Spirostan-3-ol Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirostan-3-ol derivatives, a class of steroidal sapogenins, are abundant in the plant kingdom and serve as crucial precursors for the synthesis of steroid drugs.[1] Their rigid tetracyclic core features multiple chiral centers, leading to a variety of stereoisomers. Subtle differences in the stereochemistry, particularly at the C-3, C-5, and C-25 positions, can lead to profound variations in their biological activities and pharmacological profiles.[1][2] This technical guide provides an in-depth comparison of the biological activities of key this compound stereoisomers, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action. Understanding these structure-activity relationships is critical for harnessing their full therapeutic potential in drug discovery and development.[1]

Introduction to this compound Stereoisomerism

Spirostan-3-ols are characterized by a spiro ketal moiety (rings E and F) attached to a steroid nucleus. The stereochemistry at the C-3 hydroxyl group, the A/B ring fusion (5α or 5β), and the orientation of the methyl group at C-25 ((25R) or (25S)) are primary determinants of their three-dimensional structure and interaction with biological targets.[1][3] This document focuses on epimeric pairs that differ at the C-25 position, such as Diosgenin (B1670711) (25R) and Yamogenin (B1678165) (25S), and Sarsasapogenin (B1680783) (25S) and Smilagenin (B1681833) (25R), to illustrate the functional consequences of this stereoisomerism.

Diosgenin and Yamogenin: (25R) vs. (25S) Epimers

Diosgenin ((25R)-spirost-5-en-3β-ol) and its C-25 epimer Yamogenin ((25S)-spirost-5-en-3β-ol) are among the most studied spirostanols, often co-existing in plants like wild yam (Dioscorea) and fenugreek (Trigonella).[1][4] While structurally very similar, their biological activities show notable differences in potency and mechanism.

Comparative Biological Activities

Both compounds exhibit anticancer, anti-inflammatory, and metabolic regulatory effects. However, studies suggest that diosgenin is often the more potent agent, particularly in inhibiting lipid accumulation and in certain cancer cell lines.[4][5]

Table 1: Quantitative Comparison of In Vitro Biological Activities of Diosgenin and Yamogenin

| Bioactivity | Assay/Cell Line | Diosgenin (IC50) | Yamogenin (IC50) | Reference |

|---|---|---|---|---|

| Anticancer | SKOV-3 (Ovarian Cancer) | 24.50 ± 1.10 µM | 23.90 ± 1.13 µM | [1] |

| AGS (Gastric Cancer) | > 50 µM | 30.20 ± 1.20 µM | [6] | |

| HepG2 (Liver Cancer) | 23.91 µM | - | [7] | |

| MCF-7 (Breast Cancer) | 35.38 µM | - | [7] | |

| Anti-inflammatory | Protein Denaturation Inhibition | 25.2 µg/mL (extract) | 1421.92 ± 6.06 µg/mL | [4] |

| Antioxidant | DPPH Radical Scavenging | - | 704.7 ± 5.9 µg/mL | [4] |

| ABTS Radical Scavenging | - | 631.09 ± 3.51 µg/mL | [4] | |

| Lipid Regulation | TG Accumulation Inhibition (HepG2) | ~40% inhibition at 10 µM | ~20% inhibition at 10 µM | [5] |

Note: Direct comparison can be challenging due to variations in experimental conditions across studies.[4]

Mechanisms of Action

The anticancer effects of both epimers are largely mediated through the induction of apoptosis.[1][6] Yamogenin has been shown to activate both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways in ovarian and gastric cancer cells.[6] Diosgenin also induces apoptosis and has been noted for its ability to inhibit the pro-inflammatory NF-κB and STAT3 signaling pathways.[4]

In metabolic regulation, both compounds act as Liver X Receptor (LXR) antagonists, downregulating the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of fat synthesis.[5][8] However, diosgenin demonstrates a more potent and sustained inhibition of SREBP-1c expression, even in the presence of LXR agonists, whereas the weaker effect of yamogenin can be overridden.[5][8]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

-

Cell Culture: Human cancer cells (e.g., SKOV-3, AGS) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: Stock solutions of diosgenin and yamogenin in DMSO are prepared. The cells are then treated with various concentrations of the compounds (e.g., 0-100 µM) and incubated for 24 to 72 hours. A vehicle control (DMSO) is included.[4]

-

MTT Addition: After incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well.[4]

-

Formazan (B1609692) Formation: The plate is incubated for 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan product.[4]

-

Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Sarsasapogenin and Smilagenin: (25S) vs. (25R) Epimers with 5β-Configuration

Sarsasapogenin and its C-25 epimer Smilagenin are distinguished by a cis-fused A/B ring system (5β configuration), a feature that is biologically significant.[2][3] This structural characteristic, combined with the C-25 stereochemistry, results in distinct pharmacological profiles.[3][9]

Comparative Biological Activities

While both epimers show antidiabetic and neuroprotective potential, sarsasapogenin appears to be a more potent anti-inflammatory and anticancer agent, whereas smilagenin shows stronger evidence as a neurotrophic and neuroprotective compound.[9] The 5β-configuration appears crucial for these effects, as related 5α-epimers (like tigogenin) or compounds with a Δ5 double bond (like diosgenin) show markedly reduced or no activity in similar models.[3][10]

Table 2: Quantitative Comparison of In Vitro Biological Activities of Sarsasapogenin and Smilagenin

| Bioactivity | Assay/Target | Sarsasapogenin (IC50) | Smilagenin (IC50) | Reference |

|---|---|---|---|---|

| Anticancer | HepG2 (Human Hepatoma) | 42.4 µg/mL | Less evidence | [9] |

| Neuroprotection | Acetylcholinesterase (AChE) Inhibition | 9.9 µM | 43.29 µg/mL | [10][11] |

| Butyrylcholinesterase (BuChE) Inhibition | 5.4 µM | - | [10] |

Note: Data is compiled from different sources and should be interpreted with caution.[10]

Mechanisms of Action

Sarsasapogenin exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated activation of NF-κB and MAPK signaling pathways, which reduces the production of pro-inflammatory cytokines.[9] Smilagenin's neuroprotective effects are linked to its ability to attenuate beta-amyloid-induced degeneration and stimulate the expression of brain-derived neurotrophic factor (BDNF).[11] Both compounds have been shown to halt the decline in muscarinic acetylcholine (B1216132) receptors (mAChRs) in animal models of Alzheimer's disease.[3]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a method to measure the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

-

Reagent Preparation:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0).

-

DTNB solution (5,5'-dithio-bis-(2-nitrobenzoic acid)) in buffer.

-

Enzyme solution (AChE or BChE) in buffer.

-

Substrate solution (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide) in buffer.

-

Test compound solutions (Sarsasapogenin, Smilagenin) at various concentrations.

-

-

Assay Procedure (96-well plate):

-

Add 25 µL of the test compound solution to each well.

-

Add 50 µL of phosphate buffer.

-

Add 25 µL of the enzyme solution and incubate for 15 minutes at 25°C.

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of the substrate solution.

-

-

Measurement: Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of the reaction is proportional to the enzyme activity.[9]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.[9]

Other this compound Stereoisomers

Tigogenin and Neotigogenin

Tigogenin ((25R)-5α-spirostan-3β-ol) and its C-25 epimer Neotigogenin are 5α-analogs. Tigogenin itself generally exhibits low antiproliferative activity.[12] However, derivatization, particularly glycosylation, can significantly enhance the antitumor activities of tigogenin derivatives.[12] For example, a tigogenin derivative bearing a 2-deoxy-galactose showed IC50 values of 2.7 µM and 4.6 µM against HepG2 and MCF7 cancer cell lines, respectively.[12] Antifungal studies have also shown that certain tigogenin saponins (B1172615) are potent inhibitors of Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[13]

Gitogenin and Neogitogenin

Gitogenin ((25R)-5α-spirostan-2α,3β-diol) and its epimer Neogitogenin have been reported in various plants, including Tribulus terrestris.[14][15] While they are known components of bioactive plant extracts, direct, quantitative comparisons of the biological activities of the isolated epimers are less common in the literature. Extracts containing these compounds have been associated with a range of effects, including antioxidant and antibacterial properties.[16]

Conclusion

The stereochemistry of this compound compounds is a critical determinant of their biological function. As demonstrated by the C-25 epimeric pairs Diosgenin/Yamogenin and Sarsasapogenin/Smilagenin, a single change in the orientation of a methyl group can alter the potency and even the primary mechanism of action, shifting activity from metabolic regulation to neuroprotection. Furthermore, the stereochemistry of the A/B ring fusion, as seen in the 5β series, can confer unique and potent activities not observed in their 5α or unsaturated counterparts. For drug development professionals, these findings underscore the importance of stereoselective synthesis and characterization to fully exploit the therapeutic potential of this versatile class of natural products.[1][3] Future research should focus on direct comparative studies under uniform conditions to further elucidate these nuanced structure-activity relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sarsasapogenin - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Diosgenin and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Biological and Pharmacological Effects of Synthetic Saponins [mdpi.com]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. Gitogenin | C27H44O4 | CID 441887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Pharmacological Properties of Spirostan-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirostan-3-ol, a core structure of various steroidal saponins (B1172615), has garnered significant attention within the scientific community for its diverse pharmacological activities. These compounds, naturally occurring in a variety of plant species, have demonstrated promising potential in preclinical studies, exhibiting anti-inflammatory, cytotoxic, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the known pharmacological effects of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Spirostan-3-ols are a class of steroid sapogenins characterized by a spiroketal side chain. They are key aglycones of spirostanol (B12661974) saponins, which are widely distributed in the plant kingdom, particularly in families such as Liliaceae, Dioscoreaceae, and Agavaceae. The structural diversity of the sugar moieties attached to the 3-hydroxyl group, as well as other substitutions on the steroidal backbone, gives rise to a wide array of biological activities. This guide will focus on the pharmacological properties attributed to the this compound core, with specific examples from its glycosidic derivatives where data is available.

Pharmacological Activities

Anti-inflammatory Activity

This compound derivatives have been shown to possess significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases.

One study on spirostanol saponins isolated from Tacca vietnamensis demonstrated moderate inhibition of NO production in LPS-stimulated RAW 264.7 macrophages and BV2 cells, with IC50 values ranging from 37.0 to 60.7 μM[1]. While specific data for this compound is limited, these findings suggest that the spirostanol skeleton is a key contributor to this anti-inflammatory effect. The mechanism of action may involve the inhibition of inducible nitric oxide synthase (iNOS) activity or the modulation of upstream signaling pathways such as the NF-κB pathway[2].

Cytotoxic and Anticancer Activity

The cytotoxic potential of spirostanol saponins against various cancer cell lines has been extensively investigated. The primary mechanism of cytotoxicity is often attributed to the interaction of the saponin (B1150181) with the cell membrane, leading to pore formation and increased permeability[3]. Furthermore, many spirostanol saponins can induce apoptosis through the activation of specific signaling cascades.

A steroidal saponin isolated from Dracaena umbratica, with a this compound core, exhibited significant cytotoxicity against the murine leukemia cell line P-388 with an IC50 value of 3.5 ppm[4]. Another study on a pennogenin-based spirostanol saponin, TTB2, demonstrated growth inhibition of the Ewing sarcoma cell line Rh1 and induced cell cycle arrest in the G2/M and S phases in a dose- and time-dependent manner[5]. These studies highlight the potential of this compound derivatives as scaffolds for the development of novel anticancer agents. The pro-apoptotic effects are often mediated through the modulation of Bcl-2 family proteins and the activation of caspases[6][7].

Enzyme Inhibitory Activity

Certain spirostanol saponins have been identified as inhibitors of cyclic nucleotide phosphodiesterases (PDEs). PDEs are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating a wide range of cellular processes. Inhibition of PDEs can lead to an increase in intracellular cyclic nucleotide levels, which can have various therapeutic effects.

Quantitative Data

The following table summarizes the available quantitative data for the pharmacological activities of various this compound derivatives. It is important to note that specific data for the parent this compound aglycone is limited in the current literature.

| Compound/Extract | Pharmacological Activity | Cell Line/Model | IC50/EC50 | Reference |

| Spirostanol saponins from Tacca vietnamensis | Anti-inflammatory (NO inhibition) | RAW 264.7 macrophages, BV2 cells | 37.0 - 60.7 μM | [1] |

| 3-O-[α-L-rhamnopyranosyl (1→4)-α-L-rhamnopyranosyl (1→4)-β-D- glucopyranosyl]-25(R)-spirost-5-en-3β-ol | Cytotoxicity | Murine leukemia P-388 | 3.5 ppm | [4] |

| Pennogenin 3-O-α-L-rhamnopyranosyl-(1→2) [α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside (TTB2) | Cytotoxicity | Ewing sarcoma Rh1 | Not specified | [5] |

| Spiro-acenaphthylene tethered-[1][3][5]-thiadiazole derivative | Anticancer | Renal RXF393 | 7.01 ± 0.39 µM | [8] |

| Spiro-acenaphthylene tethered-[1][3][5]-thiadiazole derivative | Anticancer | Colon HT29 | 24.3 ± 1.29 µM | [8] |

| Spiro-acenaphthylene tethered-[1][3][5]-thiadiazole derivative | Anticancer | Melanoma LOX IMVI | 9.55 ± 0.51 µM | [8] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric method to assess cell viability based on the enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells[3].

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Test compound (this compound derivative)

-

Cancer cell line of interest (e.g., P-388, Rh1)

-

Complete cell culture medium

-

96-well microplate

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 cells/well in 100 µL of complete medium and incubate for 12-24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 12, 24, or 48 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Test compound (this compound derivative)

-

Complete cell culture medium

-

Griess Reagent (e.g., 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes and measure the absorbance at 540-550 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control. Calculate the IC50 value.

cAMP Phosphodiesterase (PDE) Activity Assay

This protocol describes a general method for measuring PDE activity, which can be adapted for screening inhibitors. This can be a radioassay or a colorimetric/fluorometric assay[9][10][11]. Below is a general outline for a non-radioactive assay.

Materials:

-

Purified PDE enzyme or cell lysate containing PDE

-

cAMP substrate

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Test compound (this compound derivative)

-

5'-Nucleotidase

-

Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PDE enzyme.

-

Reaction Initiation: Initiate the reaction by adding the cAMP substrate.

-

Incubation: Incubate the reaction mixture at 30°C or 37°C for a specific time (e.g., 10-30 minutes).

-

Reaction Termination and Phosphate Generation: Stop the PDE reaction (e.g., by adding a termination buffer). Then, add 5'-nucleotidase to convert the 5'-AMP product to adenosine and inorganic phosphate.

-

Phosphate Detection: Add the phosphate detection reagent and incubate to allow color development.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

-

Data Analysis: Calculate the percentage of PDE inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways

The pharmacological effects of this compound and its derivatives are mediated through the modulation of various intracellular signaling pathways. Below are diagrams of key pathways potentially involved.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Some spirostanol saponins may exert their anticancer effects by inhibiting this pathway.

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in regulating the inflammatory response. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural products.

Caption: NF-κB signaling pathway and potential inhibition by this compound.

Apoptosis Signaling Pathway (Intrinsic)

The intrinsic or mitochondrial pathway of apoptosis is a key mechanism for the removal of damaged or cancerous cells. Many cytotoxic agents induce apoptosis through this pathway.

Caption: Intrinsic apoptosis pathway and potential induction by this compound.

Conclusion and Future Directions

This compound and its naturally occurring glycosides represent a promising class of bioactive molecules with significant therapeutic potential. The available evidence strongly suggests their utility as anti-inflammatory and anticancer agents. However, to fully realize their clinical potential, further research is warranted. Specifically, there is a need for more comprehensive studies to elucidate the precise molecular targets and to establish a clear structure-activity relationship for different this compound derivatives. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate these future research endeavors. As our understanding of the pharmacological properties of this compound deepens, it is anticipated that these compounds will play an increasingly important role in the development of novel and effective therapies for a range of human diseases.

References

- 1. Spirostanol saponins from Tacca vietnamensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. benchchem.com [benchchem.com]

- 4. benthamopen.com [benthamopen.com]

- 5. Cytotoxicity of the saponin TTB2 on Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

- 11. abcam.com [abcam.com]

Potential Therapeutic Effects of Spirostan-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirostan-3-ol and its glycosidic derivatives, a class of steroidal saponins (B1172615), have garnered significant attention within the scientific community for their diverse and potent biological activities. These naturally occurring compounds, found in a variety of plant species, have demonstrated promising therapeutic potential, particularly in the realms of anti-inflammatory, anticancer, and neuroprotective applications. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its therapeutic effects, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Quantitative Data on Therapeutic Effects

The biological efficacy of this compound derivatives has been quantified in numerous studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a comparative view of their potency in various in vitro models.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Taccavietnamoside C | RAW 264.7 | NO Production | 48.5 | [1] |

| Taccavietnamoside D | RAW 264.7 | NO Production | 60.7 | [1] |

| Taccavietnamoside E | RAW 264.7 | NO Production | 37.0 | [1] |

| Taccavietnamoside C | BV2 | NO Production | 52.3 | [1] |

| Taccavietnamoside D | BV2 | NO Production | 58.4 | [1] |

| Taccavietnamoside E | BV2 | NO Production | 41.2 |

Table 2: Cytotoxic Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Progenin III | CCRF-CEM (Leukemia) | Resazurin Reduction | 1.59 | |

| Progenin III | SKMel-28 (Melanoma) | Resazurin Reduction | 31.61 | |

| (25R)-5α-spirostan-3,6-dione | PC12 (Pheochromocytoma) | MTT Assay | > 100 | |

| Diosgenin | PC12 (Pheochromocytoma) | MTT Assay | > 100 |

Table 3: Neuroprotective Activity of this compound Derivatives

Quantitative data (EC50 values) for the direct neuroprotective effects of this compound or its close derivatives were not prominently available in the reviewed literature. The therapeutic potential is inferred from the general neuroprotective activities of spirostanol (B12661974) saponins and their anti-inflammatory and antioxidant properties. Further research is required to quantify the direct neuroprotective efficacy of specific this compound compounds.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their therapeutic effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for their anticancer and anti-inflammatory activities.

Anticancer Mechanism: Modulation of PI3K/Akt and Apoptotic Pathways

Spirostanol saponins have been shown to induce apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway and the intrinsic apoptotic pathway. By inhibiting the PI3K/Akt pathway, these compounds can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately leading to caspase activation and programmed cell death.

References

In Vitro Mechanism of Action of Spirostan-3-ol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirostan-3-ols, a class of naturally occurring steroidal saponins, have garnered significant attention in oncological research for their potent anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides an in-depth analysis of the in vitro mechanism of action of spirostan-3-ols, with a particular focus on diosgenin (B1670711), a prominent and extensively studied member of this class. This document outlines the core molecular pathways modulated by these compounds, including the induction of apoptosis via the mitochondrial pathway, cell cycle arrest predominantly at the G2/M phase, and the inhibition of key oncogenic signaling cascades such as PI3K/Akt and STAT3. Detailed experimental protocols for foundational assays and structured quantitative data are presented to facilitate reproducible research and further drug development efforts.

Introduction

Spirostan-3-ols are a class of phytosteroids characterized by a spiroketal side chain. Diosgenin, a hydrolytic product of the saponin (B1150181) dioscin, is a well-known spirostan-3-ol and serves as a crucial precursor in the synthesis of various steroid drugs[1][2]. Emerging evidence has highlighted the potential of diosgenin and related spirostan-3-ols as anticancer agents[3][4][5]. Their multifaceted mechanism of action, targeting several key cellular processes involved in tumor progression, makes them attractive candidates for further investigation and development. This guide synthesizes the current understanding of their in vitro activities, focusing on the underlying molecular mechanisms.

Core Mechanisms of Action

The in vitro anticancer effects of spirostan-3-ols, particularly diosgenin, are primarily attributed to three interconnected mechanisms: induction of apoptosis, induction of cell cycle arrest, and modulation of critical signaling pathways.

Induction of Apoptosis

Spirostan-3-ols are potent inducers of apoptosis in various cancer cell lines. The primary mechanism involves the activation of the intrinsic or mitochondrial pathway of apoptosis[1][2].

Key Events in this compound-Induced Apoptosis:

-

Disruption of Mitochondrial Membrane Potential: Treatment with spirostan-3-ols leads to a reduction in the mitochondrial membrane potential[1].

-

Modulation of Bcl-2 Family Proteins: These compounds alter the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. Specifically, they have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2[1][2].

-

Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol[2].

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases. Spirostan-3-ols have been demonstrated to activate initiator caspases like caspase-9 and executioner caspases such as caspase-3[1][2][6].

-

PARP Cleavage: Activated caspase-3 subsequently cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis[2][7].

Induction of Cell Cycle Arrest

A significant body of evidence indicates that spirostan-3-ols can inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase[6][8][9].

Molecular Basis of G2/M Arrest:

-

Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: Spirostan-3-ols have been shown to decrease the expression of key G2/M regulatory proteins, including Cyclin B1 and CDK1 (also known as cdc2)[9][10].

-

Upregulation of CDK Inhibitors: The expression of cyclin-dependent kinase inhibitors such as p21 and p27 is often upregulated following treatment with these compounds, contributing to the cell cycle block[6][8]. This upregulation can occur in a p53-independent manner[6].

-

Chk1/Cdc25C Pathway: Diosgenin has been found to activate Chk1 kinase, which in turn phosphorylates and inactivates the Cdc25C phosphatase. Inactivated Cdc25C is unable to dephosphorylate and activate the Cyclin B1/CDK1 complex, leading to G2/M arrest[9][11].

Modulation of Key Signaling Pathways

Spirostan-3-ols exert their anticancer effects by targeting and inhibiting pro-survival and proliferative signaling pathways that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Spirostan-3-ols, including diosgenin, have been shown to inhibit this pathway.

Mechanism of Inhibition:

-

Inhibition of Akt Phosphorylation: Diosgenin treatment leads to a decrease in the phosphorylation of Akt, thereby inactivating it[6][8].

-

Downstream Effects: Inhibition of Akt signaling contributes to the observed cell cycle arrest and induction of apoptosis[3][12][13].

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is common in many cancers.

Mechanism of Inhibition:

-

Inhibition of STAT3 Activation: Diosgenin has been reported to inhibit both constitutive and inducible STAT3 activation[3][14].

-

Suppression of Upstream Kinases: This inhibition is mediated, at least in part, by the suppression of upstream kinases such as c-Src, JAK1, and JAK2, which are responsible for STAT3 phosphorylation[3][14].

-

Induction of SHP-2: Diosgenin can also induce the expression of the protein tyrosine phosphatase SHP-2, which is involved in the dephosphorylation and inactivation of STAT3[14].

-

Downregulation of STAT3 Target Genes: Inhibition of STAT3 signaling leads to the downregulation of various STAT3-regulated gene products that are involved in cell proliferation and survival[3][14].

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro effects of diosgenin on various cancer cell lines.

Table 1: IC50 Values of Diosgenin in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HCT-116 | Colon Adenocarcinoma | 24 | ~20 | [7] |

| HCT-116 | Colon Adenocarcinoma | 48 | 7-10 | [7] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | 32.62 µg/ml | [15] |

| MCF-7 | Breast Cancer | Not Specified | 11.03 µg/ml | [15] |

| PC3 | Prostate Cancer | Not Specified | 14.02 | [16] |

| DU145 | Prostate Cancer | Not Specified | 23.21 | [16] |

| LNCaP | Prostate Cancer | Not Specified | 56.12 | [16] |

Table 2: Apoptosis Induction by Diosgenin in HeLa Cells

| Treatment | Duration (h) | Apoptotic Cells (%) | Reference |

| Diosgenin (30 µM) | 12 | 26.65 | [1] |

| Diosgenin (30 µM) | 24 | 46.43 | [1] |

| Diosgenin (30 µM) | 36 | 65.49 | [1] |

Table 3: Cell Cycle Distribution of Breast Cancer Cells after Diosgenin Treatment (48 h)

| Cell Line | Diosgenin (µM) | G2/M Phase Cells (%) | Sub-G1 Phase Cells (%) | Reference |

| MCF-7 | 10 | Significant Increase | Significant Increase | [9] |

| Hs578T | 10 | Significant Increase | Significant Increase | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of spirostan-3-ols on cancer cells.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound compound (e.g., diosgenin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[17][18]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound compound for the desired time periods (e.g., 24, 48, 72 hours). Include untreated control wells.

-

Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals[18][19].

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[17].

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the this compound compound for the desired time.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL[20].

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension[20][21].

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[20].

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis[22].

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound compound

-

Cold 70% ethanol (B145695)

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the this compound compound.

-

Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes at 4°C[23].

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining buffer containing PI and RNase A[24].

-

Incubate the cells for at least 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer[23]. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by spirostan-3-ols.

Materials:

-

Cell culture plates

-

Cancer cell lines

-

This compound compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-STAT3, STAT3, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

-

Imaging system

Procedure:

-

Treat cells with the this compound compound for the desired time.

-

Lyse the cells using ice-cold RIPA buffer[25].

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[25].

-

Block the membrane with blocking buffer for 1 hour at room temperature[25].

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by spirostan-3-ols and a general experimental workflow for their in vitro evaluation.

Caption: this compound induced intrinsic apoptosis pathway.

References

- 1. cdn.amegroups.cn [cdn.amegroups.cn]

- 2. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diosgenin induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Induction of G2/M Phase Arrest by Diosgenin via Activation of Chk1 Kinase and Cdc25C Regulatory Pathways to Promote Apoptosis in Human Breast Cancer Cells [mdpi.com]

- 10. Diosgenin induces cell cycle arrest and apoptosis in human leukemia K562 cells with the disruption of Ca2+ homeostasis - ProQuest [proquest.com]

- 11. Induction of G2/M Phase Arrest by Diosgenin via Activation of Chk1 Kinase and Cdc25C Regulatory Pathways to Promote Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diosgenin inhibits cell proliferation of primary human thyrocytes via downregulation of PI3K/Akt signaling pathway | Tropical Journal of Pharmaceutical Research [ajol.info]

- 13. sciresliterature.org [sciresliterature.org]

- 14. Diosgenin, a steroidal saponin, inhibits STAT3 signaling pathway leading to suppression of proliferation and chemosensitization of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer and apoptotic effects on cell proliferation of diosgenin isolated from Costus speciosus (Koen.) Sm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. cyrusbio.com.tw [cyrusbio.com.tw]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. igbmc.fr [igbmc.fr]

- 21. bosterbio.com [bosterbio.com]

- 22. researchgate.net [researchgate.net]

- 23. wp.uthscsa.edu [wp.uthscsa.edu]

- 24. cancer.wisc.edu [cancer.wisc.edu]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to Spirostan-3-ol: Focus on Sarsasapogenin

This technical guide provides a comprehensive overview of a prominent member of the spirostan-3-ol class of molecules, sarsasapogenin (B1680783). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activities, and the experimental protocols used to elucidate its mechanisms of action.

Core Compound Identification

This compound represents a class of steroidal sapogenins with multiple stereoisomers. This guide focuses on sarsasapogenin, a well-studied isomer with significant biological activities.

| Identifier | Value | Reference |

| Compound Name | Sarsasapogenin | [1] |

| Synonyms | Sarsaponin, Parigenin, (25S)-5beta-Spirostan-3beta-ol | [1][2] |

| CAS Number | 126-19-2, 82597-74-8 | [3][4][5] |

| Molecular Formula | C27H44O3 | [1][6] |

| Molecular Weight | 416.64 g/mol | [1][6] |

Biological Activity and Quantitative Data

Sarsasapogenin has demonstrated significant anti-cancer and anti-inflammatory properties. A key mechanism of its anti-cancer effect is the induction of apoptosis.

Table 2.1: In Vitro Cytotoxicity of Sarsasapogenin

| Cell Line | Assay | Incubation Time | IC50 | Reference |

| HepG2 (Human Hepatoma) | MTT | 48 hours | 42.4 ± 1.0 µg/mL | [5][7] |

Signaling Pathways

Sarsasapogenin exerts its biological effects by modulating key signaling pathways. Its pro-apoptotic and anti-inflammatory mechanisms are of particular interest.

3.1. Apoptosis Induction

Sarsasapogenin has been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway and by activating the endoplasmic reticulum (ER) stress pathway.[1][5] This involves the arrest of the cell cycle at the G2/M phase, leading to programmed cell death.[5][7]

References

- 1. medchemexpress.com [medchemexpress.com]